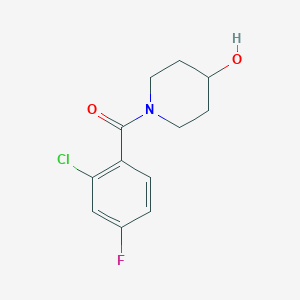

1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol

Overview

Description

“1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol” is a chemical compound with the molecular formula C12H13ClFNO2 . It is of interest in the field of organic chemistry due to its unique biochemical properties .

Synthesis Analysis

The synthesis of piperidin-4-one derivatives, which include “this compound”, has been achieved via various methods. One such method involves an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various techniques. The compound has a molecular weight of 255.6726432 . Further studies on similar compounds suggest that the conformation of the piperidin ring in the solution state can be studied from the coupling constants determined by recording a double-quantum filtered COSY experiment in phase-sensitive mode .Chemical Reactions Analysis

Piperidones, including “this compound”, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . They have been synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 255.6726432 . More detailed information about its physical and chemical properties, such as melting point, boiling point, and density, is not available in the retrieved sources.Scientific Research Applications

Conformational Analysis and Crystal Structure

A study by Ribet et al. (2005) explored the conformational analysis and crystal structure of a related compound, providing insights into its solid and solution conformations through NMR analyses and X-ray crystallography. The study also investigated thermal stability and phase transitions, contributing to the understanding of the compound's physical properties and potential applications in material science (Ribet et al., 2005).

PET Imaging of NR2B NMDA Receptors

Labas et al. (2011) developed novel specific PET radioligands containing a closely related moiety for the imaging of NR2B subunit-containing NMDA receptors. Although the study concluded that the developed compounds were not suitable for the intended imaging due to poor brain penetration, it highlights the application of such structures in developing imaging agents for neuroscience research (Labas et al., 2011).

Synthesis of Inhibitors

A synthesis method for 1-(4-Fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine, a compound related to your query, was described by Hao Jing-shan (2006). This process might be relevant for the synthesis of inhibitors targeting specific biological pathways, indicating potential applications in drug development and medicinal chemistry (Hao Jing-shan, 2006).

Aurora Kinase Inhibitor

Research into Aurora kinase inhibitors, which may be useful in treating cancer, involves compounds with structural similarities to your query. These inhibitors target a critical enzyme in cell division, showcasing the application of such compounds in oncology and the development of new cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Reversible Fluorescence Probe for Detection in Living Cells

A study by Wang et al. (2016) synthesized a reversible fluorescent probe incorporating a related piperidin-1-ol group for cyclic detection of ClO(-)/AA in aqueous solutions and living cells. This highlights the chemical's potential in developing tools for biological and chemical sensing, with applications in cell biology and diagnostics (Wang et al., 2016).

Mechanism of Action

Target of Action

The primary target of 1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

This compound interacts with the CCR5 receptor, acting as an antagonist . This means it binds to the receptor and blocks its function. The compound contains a basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

The blockade of the CCR5 receptor by this compound prevents the entry of HIV-1 into cells . This is because the CCR5 receptor is an essential coreceptor for HIV-1 entry . By blocking this receptor, the compound can potentially prevent HIV-1 infection.

Result of Action

The result of the action of this compound is the prevention of HIV-1 entry into cells . This could potentially slow the progression of HIV-1 infection and improve the response to treatment .

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-(4-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClFNO2/c13-11-7-8(14)1-2-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMOSIKPDVNHKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1462494.png)

![2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide](/img/structure/B1462498.png)

![2-[chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole](/img/structure/B1462507.png)